molecular formula C13H18N2O4 B2434236 N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 2034447-41-9

N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Cat. No.: B2434236
CAS No.: 2034447-41-9
M. Wt: 266.297
InChI Key: OYOVOZOOAPRHFY-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a synthetic organic compound with potential applications in various scientific fields. It features a nicotinamide core substituted with a methoxy and a methyl group, along with a tetrahydro-2H-pyran-4-yloxy moiety. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-2-yl)oxy)nicotinamide: Similar structure but with a different position of the tetrahydro-2H-pyran group.

    N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-3-yl)oxy)nicotinamide: Another positional isomer with distinct chemical properties.

Uniqueness

N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-methoxy-N-methyl-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-15(17-2)13(16)10-3-4-12(14-9-10)19-11-5-7-18-8-6-11/h3-4,9,11H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOVOZOOAPRHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN=C(C=C1)OC2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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